molecular formula C22H16BrFN2O2 B2434833 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533887-70-6

4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2434833
CAS No.: 533887-70-6
M. Wt: 439.284
InChI Key: SRTJACMWGVMESL-UHFFFAOYSA-N
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Description

The compound “4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative . Benzodiazepines are a class of medications that contain a 1,4-diazepine ring . They are seven-membered heterocyclic compounds with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine core, which is a seven-membered heterocyclic compound with two nitrogen atoms . The specific positions of the functional groups (bromobenzoyl, fluoro, phenyl) on the benzodiazepine core could not be found in the available literature.

Scientific Research Applications

Synthesis and Structural Studies

  • Regiospecific Synthesis and X-Ray Crystal Structure Analysis : A study by Alonso et al. (2020) reported the regiospecific synthesis of similar diazepin-4-ones, providing insights into their structural properties using X-ray crystallography. This work emphasizes the importance of these compounds in the field of chemical synthesis and structural analysis.

  • Synthesis and Characterization : Cohen et al. (1998) synthesized various substituted dibenzodiazepinones, highlighting the versatility and utility of these compounds in synthetic chemistry.

  • Novel Synthesis Approaches : Patel et al. (2014) demonstrated a novel two-step one-pot synthesis method for similar compounds, showcasing innovation in synthetic methodologies for these chemicals.

Potential Pharmaceutical Applications

  • Cytotoxicity and Enzyme Inhibition : In a study by Spencer et al. (2009), similar compounds were evaluated for their cytotoxicity and ability to inhibit cathepsin B, an enzyme implicated in cancer. This suggests potential applications in cancer research and therapy.

  • Anxiolytic Activity : Research by Liszkiewicz et al. (2006) explored the anxiolytic activity of related diazepinone derivatives, indicating their potential use in treating anxiety disorders.

Chemical Properties and Reactions

  • Solid-Phase Synthesis : Fülöpová et al. (2012) and Lemrová et al. (2012) described the solid-phase synthesis of similar diazepin-5-one derivatives, which is important for creating diverse chemical libraries.

  • X-Ray Crystallography and Interaction Studies : The work by Pavlovsky et al. (2007) utilized X-ray diffraction to determine the structure of related compounds and studied their affinity toward central nervous system benzodiazepine receptors.

Properties

IUPAC Name

4-(2-bromobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2O2/c23-18-9-5-4-8-16(18)22(28)26-13-20(27)25-19-11-10-15(24)12-17(19)21(26)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTJACMWGVMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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